4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrazole ring, which is further connected to a butanoic acid chain. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the butanoic acid chain: This step involves the reaction of the Boc-protected pyrazole with a butanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. For example, the use of flow microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
Deprotection: The major product is the free amine after removal of the Boc group.
Substitution: Substituted pyrazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound depending on the reagents used.
Scientific Research Applications
4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Similar in structure but with a benzyl group instead of a pyrazole ring.
Boc-®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group instead of a pyrazole ring.
Uniqueness
4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)9-6-8-14(13-9)7-4-5-10(15)16/h6,8H,4-5,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAVQHIPGFBMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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